
4-butoxy-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of 4-butoxy-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide includes a five-membered thiazole ring, which contains three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is a member of the azole heterocycles that include imidazoles and oxazoles .科学的研究の応用
Agrochemicals
Thiazole derivatives are used in the field of agrochemicals . They can be used in the development of pesticides and other agricultural chemicals.
Industrial Applications
Thiazoles are used in industrial applications, such as in the production of rubber and in the development of photographic sensitizers .
Pharmaceutical Applications
Thiazoles have significant pharmaceutical applications. They exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Natural Products
Thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .
Photosensitizers
Thiazoles are used in the field of photosensitizers . They can absorb and transfer energy to other molecules, making them useful in a variety of light-based technologies.
Drug Design and Discovery
Thiazoles occupy a prominent place in current medicinal chemistry due to their wide range of applications in the field of drug design and discovery . They appear in antibiotics like bacitracin and penicillin, and various synthetic drugs .
Cellular Viability Assays
The 3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide (MTT) assay, a method for measuring cell proliferation and cytotoxicity, uses thiazole derivatives . This assay is one of the most frequently used methods for measuring cell viability.
Electrochemical Analysis
A cost-effective electrochemical analysis method has been developed for MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) cell viability assays . This method overcomes many of the limitations of MTT, such as the evaporation of volatile solvents, the cytotoxic effects of MTT reagents, high costs, and light sensitivity .
作用機序
Target of Action
The primary targets of the compound “4-butoxy-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide” are currently unknown. This compound contains a thiazole ring, which is a common moiety in many biologically active compounds . .
Mode of Action
Thiazole-containing compounds are known to interact with their targets in various ways, such as donor-acceptor interactions, nucleophilic reactions, and oxidation reactions . The specific interactions of this compound would depend on its targets.
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways of this compound. Thiazole-containing compounds can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . The exact pathways affected by this compound would depend on its specific targets.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents
Result of Action
Thiazole-containing compounds can have various effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of this compound would depend on its targets and mode of action.
特性
IUPAC Name |
4-butoxy-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S2/c1-4-5-10-21-14-6-8-15(9-7-14)23(19,20)17-11-16-12(2)18-13(3)22-16/h6-9,17H,4-5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFGFMYPWPBXHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=C(N=C(S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

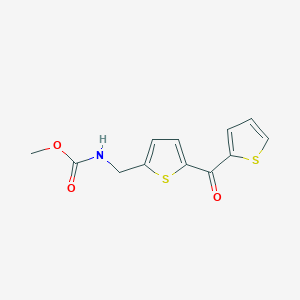
![2-[5-(2-Ethoxyphenoxy)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol](/img/structure/B2815082.png)
![5-bromo-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)furan-2-carboxamide](/img/structure/B2815085.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-chloro-4-fluorobenzamide](/img/structure/B2815090.png)
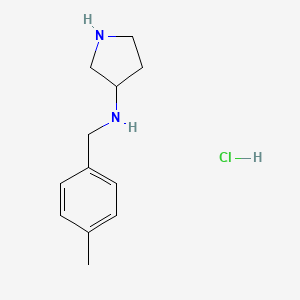
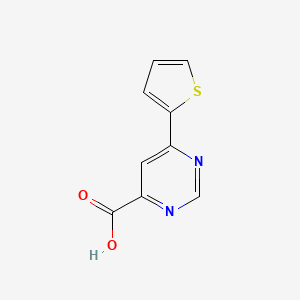

![(E)-methyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2815097.png)
![2-[(6-tert-butyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2815098.png)
![8-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2815099.png)
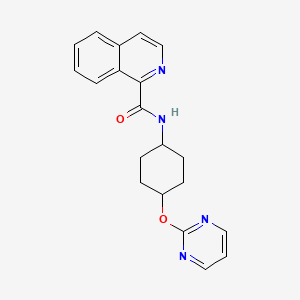
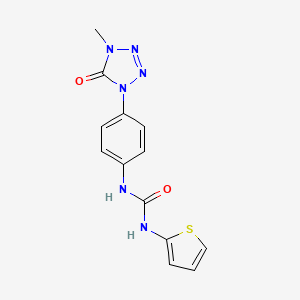
![2-[2-(2-furyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B2815104.png)